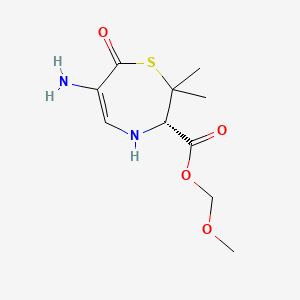
7-(4-bromobutoxy)-2,3-dihydro-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-Bromobutoxy)-2,3-dihydrochromen-4-one is a chemical compound that belongs to the class of chromen derivatives It is characterized by the presence of a bromobutoxy group attached to the chromen ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-bromobutoxy)-2,3-dihydrochromen-4-one typically involves the reaction of 7-hydroxy-2,3-dihydrochromen-4-one with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetonitrile. The product is then isolated and purified through standard techniques such as recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of phase transfer catalysts can enhance the efficiency of the reaction, making it more suitable for industrial applications. The reaction mixture is typically heated, cooled, and the product is isolated through filtration and purification processes .
化学反応の分析
Types of Reactions
7-(4-Bromobutoxy)-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The chromen ring can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted chromen derivatives.
Oxidation: Formation of chromen-4-one quinones.
Reduction: Formation of dihydrochromen derivatives .
科学的研究の応用
7-(4-Bromobutoxy)-2,3-dihydrochromen-4-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with specific properties .
作用機序
The mechanism of action of 7-(4-bromobutoxy)-2,3-dihydrochromen-4-one involves its interaction with various molecular targets. The bromobutoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activity. The chromen ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
- 7-(4-Bromobutoxy)-3,4-dihydrocarbostyril
Uniqueness
7-(4-Bromobutoxy)-2,3-dihydrochromen-4-one is unique due to its chromen ring structure, which imparts distinct chemical and biological properties.
特性
分子式 |
C13H15BrO3 |
|---|---|
分子量 |
299.16 g/mol |
IUPAC名 |
7-(4-bromobutoxy)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C13H15BrO3/c14-6-1-2-7-16-10-3-4-11-12(15)5-8-17-13(11)9-10/h3-4,9H,1-2,5-8H2 |
InChIキー |
SREZBDHRWDVVJU-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(C1=O)C=CC(=C2)OCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B13848280.png)

![4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B13848284.png)








